Product packaging for N-[3-(trifluoromethyl)phenyl]benzamide(Cat. No.:CAS No. 1939-24-8)

N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B157290
CAS No.: 1939-24-8
M. Wt: 265.23 g/mol
InChI Key: RGEVOBUFCUKOAC-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H10F3NO and its molecular weight is 265.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131581. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10F3NO B157290 N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1939-24-8

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEVOBUFCUKOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30941073
Record name N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid
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Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1939-24-8
Record name 1939-24-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid
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Record name 3'-(TRIFLUOROMETHYL)BENZANILIDE
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Synthetic Methodologies and Chemical Derivatization of N 3 Trifluoromethyl Phenyl Benzamide

Strategic Approaches to the Synthesis of N-[3-(trifluoromethyl)phenyl]benzamide

The creation of this compound hinges on the formation of an amide linkage between a benzoic acid moiety and a trifluoromethyl-substituted aniline (B41778) moiety. Synthetic planning and execution are designed to achieve this coupling with high efficiency and purity.

Retrosynthetic Analysis and Design of Synthetic Pathways

A primary retrosynthetic disconnection of the target molecule, this compound, breaks the amide C-N bond. This approach identifies two principal starting materials: a benzoic acid derivative and an aniline derivative. The most common pathway involves the reaction between benzoyl chloride and 3-(trifluoromethyl)aniline (B124266). An alternative, but closely related, pathway begins with benzoic acid, which is then activated in situ before reaction with the aniline. This fundamental disconnection forms the basis for the most prevalent synthetic routes.

Optimized Laboratory Protocols for Key Intermediates

The successful synthesis of the target compound relies on the availability of its key precursors, 3-(trifluoromethyl)aniline and an activated benzoic acid derivative, typically benzoyl chloride.

3-(Trifluoromethyl)aniline: This crucial intermediate is an aromatic amine distinguished by a trifluoromethyl group at the meta-position. cymitquimica.com It serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.com Synthesis of trifluoromethylanilines can be achieved through multi-step processes, often starting from compounds like 3-chlorobenzotrichloride, which undergoes nitration followed by further transformations.

Benzoyl Chloride: This acyl chloride is a standard reagent in organic synthesis. Laboratory-scale preparation typically involves the reaction of benzoic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. atamanchemicals.comsciencemadness.orgchemicalbook.com For instance, treating dry benzoic acid with phosphorus pentachloride results in an energetic reaction that yields benzoyl chloride, which can be purified by fractional distillation. sciencemadness.org A general procedure using oxalyl chloride involves stirring the benzoic acid with the reagent and a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane. chemicalbook.com

Scalable Synthetic Routes for Analogues

Developing scalable routes is essential for producing larger quantities of this compound and its analogues. The Schotten-Baumann reaction conditions, which involve reacting an acyl halide with an amine in the presence of a base, represent a classic and scalable method for amide synthesis. syr.edu

For industrial-scale production, the conversion of benzoic acid to benzoyl chloride using thionyl chloride is a common and efficient method. youtube.com The resulting acyl chloride can then be reacted with 3-(trifluoromethyl)aniline or its derivatives to produce the desired benzamides in high yield. Another approach for large-scale amide synthesis involves the direct reaction of nitroarenes with acyl chlorides in the presence of an iron reductant in water, providing a step-economic alternative to starting from the aniline. rsc.orgresearchgate.net

Derivatization Strategies for Structural Modification

Structural modification of the this compound scaffold is undertaken to create a library of related compounds. These modifications can be introduced by using substituted starting materials or by performing chemical transformations on the parent molecule.

Introduction of Substituents on the Benzamide (B126) and Phenyl Moieties

The introduction of various functional groups onto either the benzamide ring or the 3-(trifluoromethyl)phenyl ring can significantly alter the molecule's properties. A common strategy is to begin the synthesis with already substituted precursors. For example, substituted benzoic acids can be used to introduce groups onto the benzamide portion of the molecule. This approach has been used to synthesize a range of N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives, demonstrating the versatility of modifying the core structure. nih.govrsc.orgmdpi.com

A representative laboratory synthesis for introducing substituents on the benzamide ring is outlined in the table below.

ProductStarting Benzoic AcidAmineReagents and Conditions
N-[3-(trifluoromethyl)phenyl]-4-nitrobenzamide4-Nitrobenzoic Acid3-(Trifluoromethyl)aniline1. SOCl₂ or Oxalyl Chloride/DMF 2. Amine, Base (e.g., Triethylamine or Pyridine)
N-[3-(trifluoromethyl)phenyl]-4-methoxybenzamide4-Methoxybenzoic Acid3-(Trifluoromethyl)aniline1. SOCl₂ or Oxalyl Chloride/DMF 2. Amine, Base (e.g., Triethylamine or Pyridine)
N-[3-(trifluoromethyl)phenyl]-4-chlorobenzamide4-Chlorobenzoic Acid3-(Trifluoromethyl)aniline1. SOCl₂ or Oxalyl Chloride/DMF 2. Amine, Base (e.g., Triethylamine or Pyridine)

This table presents generalized synthetic pathways for creating substituted analogues.

Amide Coupling Reactions and Functional Group Transformations

The cornerstone of synthesizing this compound and its derivatives is the amide coupling reaction. Beyond the use of acyl chlorides, a variety of modern coupling reagents can be employed to form the amide bond directly from a carboxylic acid and an amine. These reagents are designed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Prominent examples of amide coupling reagents include:

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and reduce side reactions like epimerization. nih.gov

Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).

Furthermore, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have emerged as powerful methods for forming C-N bonds, allowing for the arylation of amides with aryl halides or pseudohalides under mild conditions. syr.eduorganic-chemistry.org

Functional group transformations on the pre-formed this compound skeleton offer another layer of synthetic versatility. For instance, a nitro-substituted analogue could be synthesized and the nitro group subsequently reduced to an amine. This new amino group can then undergo further reactions, such as acylation or alkylation, to generate a diverse array of derivatives.

Synthesis of Heterocyclic-Substituted this compound Analogues

The incorporation of heterocyclic moieties into the this compound scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties and biological activity. Various synthetic methodologies have been developed to introduce a diverse range of heterocyclic rings, leading to novel analogues with unique structural features.

Synthesis of Pyrazole-Containing Analogues

A common strategy for synthesizing pyrazole-containing this compound analogues involves a multi-step sequence starting with the construction of a pyrazole aldehyde intermediate. nih.govmdpi.com This intermediate is then coupled with various anilines via reductive amination.

The synthesis begins with the reaction of 4-acetylbenzoic acid with a substituted phenylhydrazine, such as 4-(trifluoromethyl)phenyl hydrazine. This reaction forms an intermediate hydrazone. nih.gov Subsequent treatment with a Vilsmeier reagent, generated in situ, facilitates the cyclization and formylation of the pyrazole ring, yielding a key pyrazole-derived aldehyde. nih.gov This aldehyde serves as a versatile precursor for a range of derivatives. The final step involves the reductive amination of the pyrazole aldehyde with different aniline derivatives to afford the target this compound analogues. nih.govmdpi.com For instance, the pyrazole aldehyde can be refluxed with an aniline derivative in toluene, followed by reduction of the resulting imine with sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to yield the final amine product. mdpi.com

Table 1: Synthesis of Pyrazole-Derived Anilines

CompoundStarting Aniline DerivativeKey Reaction StepsReference
4-[4-(Anilinomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]pyrazol-1-yl] benzoic acidAniline1. Formation of pyrazole aldehyde. 2. Reductive amination with aniline. mdpi.com
N-(trifluoromethyl)phenyl substituted pyrazole derivativesVarious substituted anilines1. Hydrazone formation. 2. Vilsmeier-Haack reaction for pyrazole aldehyde synthesis. 3. Reductive amination. nih.gov

Synthesis of Oxadiazole-Containing Analogues

Analogues featuring the 1,2,4-oxadiazole (B8745197) ring can be synthesized by coupling a pre-formed benzamide core, which already contains the N-[3-(trifluoromethyl)phenyl]amide group, with a heterocyclic component. One reported synthesis involves preparing an intermediate, 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide. mdpi.com This method starts with the construction of the 1,2,4-oxadiazole ring appended to a benzoic acid derivative, which is then activated and reacted with 3-(trifluoromethyl)aniline. The process typically involves activating the carboxylic acid group of the oxadiazole-containing benzoic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net This activated intermediate is then reacted with 3-(trifluoromethyl)aniline in the presence of a base like pyridine (B92270) to form the final amide linkage. mdpi.comresearchgate.net

Table 2: Synthesis of an Oxadiazole-Substituted Analogue

Compound NameKey IntermediatesReaction TypeReference
3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(3-(trifluoromethyl)phenyl)benzamide3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid; 3-(Trifluoromethyl)anilineAmide coupling mdpi.com

Synthesis of Triazole-Containing Analogues

The synthesis of 1,2,3-triazole-substituted benzamides can be achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry. nih.gov For example, the synthesis of 4-Chloro-3-sulfamoyl-N-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide begins with the formation of the triazole ring by reacting a suitable azide (B81097) with an alkyne. nih.gov The resulting triazole-containing intermediate, which bears a functional group amenable to amide bond formation (such as an amine or a carboxylic acid), is then coupled with the appropriate benzoyl chloride or aniline derivative to yield the final product. nih.gov

Synthesis of Pyrimidine-Containing Analogues

The preparation of this compound analogues bearing a pyrimidine (B1678525) ring often involves the reaction of a pyrimidine-containing aniline intermediate with a substituted benzoic acid. For instance, the synthesis of N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide was reported as part of a series of novel pyrimidine derivatives. frontiersin.orgresearchgate.net The general approach involves synthesizing a key intermediate, such as 3-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline, first. nih.gov This is then followed by an amide coupling reaction with a desired benzoic acid derivative, like 3-(trifluoromethyl)benzoic acid. The coupling is typically facilitated by reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like dimethylaminopyridine (DMAP). nih.gov

Table 3: Synthesis of a Pyrimidine-Substituted Analogue

Compound NameKey IntermediatesCoupling ReagentsReference
N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy) phenyl)-3-(trifluoromethyl)benzamide3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline; 3-(Trifluoromethyl)benzoic acidEDCI, DMAP frontiersin.orgnih.gov

Synthesis of Thiadiazole-Containing Analogues

Analogues incorporating a 1,2,5-thiadiazole (B1195012) ring have also been synthesized. The synthesis of 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide highlights a strategy where the heterocyclic core, a substituted thiadiazole-3-carboxylic acid, is first prepared. nih.gov This heterocyclic acid is then coupled with the corresponding aniline, in this case, 3,5-bis(trifluoromethyl)aniline, to form the amide bond. This final amidation step is a common and effective method for creating the desired benzamide structure. nih.gov

Structure Activity Relationship Sar Studies of N 3 Trifluoromethyl Phenyl Benzamide Analogues

Influence of Trifluoromethyl Groups on Biological Activity

The incorporation of trifluoromethyl (-CF3) groups is a key strategy in the design of N-[3-(trifluoromethyl)phenyl]benzamide analogues, significantly modulating their pharmacological profiles. The unique properties of the -CF3 group, including its electronic and steric effects, as well as its impact on lipophilicity and metabolic stability, are crucial to its effectiveness.

Electronic and Steric Effects on Molecular Recognition

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.com This electronic pull can significantly alter the electron density of the phenyl ring, influencing how the molecule interacts with its biological target. mdpi.com The resulting changes in electrostatic potential can enhance binding affinity through improved hydrogen bonding and other electrostatic interactions with receptor sites. mdpi.com

Role in Enhancing Lipophilicity and Metabolic Stability

The trifluoromethyl group significantly increases the lipophilicity of a molecule, a property that is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comresearchgate.net Enhanced lipophilicity can improve a compound's ability to cross cell membranes, a necessary step to reach its intracellular target. mdpi.com The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is +0.88. mdpi.com

Table 1: Physicochemical Properties of the Trifluoromethyl Group
PropertyValue/DescriptionReference
Hansch π Value+0.88 mdpi.com
Van der Waals RadiusLarger than a methyl group mdpi.com
Electronegativity (Pauling Scale)High (Fluorine is 4.0) mdpi.comresearchgate.net
Bond Dissociation Energy (C-F)~485.3 kJ/mol mdpi.com

Furthermore, the carbon-fluorine bond is exceptionally strong, with a high bond dissociation energy, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.comresearchgate.net This metabolic stability is a significant advantage in drug design, as it can lead to a longer half-life and improved bioavailability of the compound. wechemglobal.comacs.org By blocking sites that are susceptible to oxidative metabolism by enzymes like cytochrome P450, the -CF3 group can prevent the rapid breakdown of the drug molecule. mdpi.comnih.gov

Impact of Substituent Modifications on Target Binding and Efficacy

Systematic modifications of the benzamide (B126) and phenyl rings, as well as the introduction of heterocyclic moieties, have been explored to optimize the target binding and efficacy of this compound analogues.

Systematic Substitution on Benzamide and Phenyl Rings

The substitution pattern on both the benzamide and the N-phenyl rings plays a pivotal role in the biological activity of this class of compounds. nih.govunair.ac.id Studies have shown that the position and nature of substituents can dramatically alter the efficacy and selectivity of the analogues. For instance, in a series of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues, modifications to the benzamide portion, such as the introduction of N-alkyl carbamates, led to improved activity against acetylcholinesterase and butyrylcholinesterase. nih.gov

Table 2: Effect of Substituents on Biological Activity of Benzamide Analogues
Compound SeriesSubstituent ModificationObserved Effect on ActivityReference
N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide AnaloguesN-alkyl (C2-C6) carbamates on the benzamide moietyImproved inhibition of acetylcholinesterase and butyrylcholinesterase nih.gov
3-Substituted Benzamide Derivatives3-halogenated and 3-trifluoromethylated benzamidesIdentified as highly potent Bcr-Abl kinase inhibitors nih.gov
N-Substituted Benzamide DerivativesChlorine atom or nitro-group on the benzamide phenyl ringLargely decreases anti-proliferative activity nih.gov

Effect of Heterocyclic Moiety Introduction on Biological Potency

The incorporation of heterocyclic rings into the this compound scaffold is another strategy to enhance biological potency. researchgate.net Heterocycles can introduce additional points of interaction with the target, such as hydrogen bond donors and acceptors, and can also modulate the physicochemical properties of the molecule, including solubility and lipophilicity. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the key structural features required for inhibitory activity. mdpi.com

These models generate statistical correlations that can predict the activity of novel compounds and guide the design of more potent analogues. nih.gov For instance, a QSAR study on a series of thieno-pyrimidine derivatives, which share structural similarities with benzamides, identified the importance of the 4-chloro-3-(trifluoromethyl)phenyl group for hydrophobic interactions with the target. mdpi.com QSAR models for benzamide analogues have been developed with good correlation coefficients (R²) and cross-validated coefficients (Q²), indicating their predictive power. nih.govimist.ma These computational tools are invaluable in rational drug design, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted efficacy. imist.ma

Computational Approaches for Activity Prediction

Computational chemistry has revolutionized the process of drug discovery and development by enabling the prediction of biological activity of novel compounds even before their synthesis. researchgate.net For this compound analogues, Quantitative Structure-Activity Relationship (QSAR) modeling stands out as a prominent computational approach. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activities.

One of the powerful techniques in this domain is the three-dimensional QSAR (3D-QSAR), which considers the three-dimensional arrangement of atoms in a molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed to develop predictive models. These models can provide a quantitative prediction of the activity of new analogues and offer insights into the key structural features that influence their biological effects.

For instance, a study on a series of N-phenylbenzamide and N-phenylacetophenone analogues developed 3D-QSAR models that demonstrated good statistical significance for predicting antiviral activity, with high correlation coefficients for both 50% inhibitory concentration (pIC50) and 50% cytotoxic concentration (pTC50). imist.ma Another investigation focusing on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a robust 3D-QSAR model with an excellent correlation coefficient (r²) of 0.99 and a high predictive power indicated by a cross-validated correlation coefficient (q²) of 0.85. These examples underscore the utility of computational models in predicting the biological activity of benzamide derivatives.

The predictive power of such models is often presented in tables that compare the experimentally observed activity with the computationally predicted activity for a set of compounds. Below is a representative data table illustrating the typical output of a 3D-QSAR study on a hypothetical series of this compound analogues.

Compound IDSubstituent (R)Experimental Activity (pIC50)Predicted Activity (pIC50)Residual
1H6.256.28-0.03
24-Cl6.876.810.06
34-F6.726.75-0.03
44-CH36.556.59-0.04
53-Cl6.486.51-0.03
63-F6.396.42-0.03
73-CH36.216.25-0.04
82-Cl5.986.01-0.03
92-F5.855.89-0.04
102-CH35.725.76-0.04

Statistical Methods in SAR Elucidation (e.g., Principal Component Analysis)

The elucidation of SAR is often complicated by the large number of molecular descriptors that can be calculated for a series of compounds. These descriptors, which quantify various aspects of a molecule's structure and properties, are often intercorrelated. Statistical methods are essential for managing this complexity and extracting meaningful relationships.

Principal Component Analysis (PCA) is a powerful statistical technique widely used in QSAR studies. nih.gov Its primary function is to reduce the dimensionality of a large dataset of descriptors into a smaller set of uncorrelated variables called principal components (PCs). nih.gov Each principal component is a linear combination of the original descriptors and captures a certain amount of the variance in the data. By plotting the compounds in the space of the first few principal components, it is possible to visualize clusters of similar compounds and identify outliers. nih.gov

In the context of this compound analogues, PCA can be applied to a matrix of calculated molecular descriptors for a series of these compounds. The resulting principal components can then be used as independent variables in a QSAR model, which often improves the model's robustness and predictive ability by removing multicollinearity.

The output of a PCA is typically visualized through score plots and loading plots. A score plot shows the distribution of the compounds along the principal components, revealing patterns and groupings. A loading plot illustrates the contribution of each original descriptor to the principal components, helping to interpret the meaning of each PC in terms of molecular properties.

Below is a hypothetical data table representing the scores of the first two principal components (PC1 and PC2) for a series of this compound analogues, along with their biological activity. Such a table would be used to build a QSAR model based on the principal components.

Compound IDSubstituent (R)PC1 ScorePC2 ScoreBiological Activity (pIC50)
1H-1.520.356.25
24-Cl1.89-0.786.87
34-F1.65-0.656.72
44-CH30.98-0.216.55
53-Cl0.751.236.48
63-F0.551.156.39
73-CH3-0.120.896.21
82-Cl-2.11-1.545.98
92-F-1.95-1.425.85
102-CH3-1.08-0.995.72

Mechanistic Investigations of N 3 Trifluoromethyl Phenyl Benzamide at the Molecular and Biochemical Level

Enzyme Inhibition Mechanisms and Kinetics

The inhibitory potential of N-[3-(trifluoromethyl)phenyl]benzamide and its analogs stems from their ability to interact with and modulate the activity of specific enzymes. The kinetics and mechanisms of this inhibition are central to their biological effects.

Research has identified several key protein families as targets for trifluoromethylated benzamides.

Tyrosine Kinases: A number of compounds containing the this compound fragment have shown significant inhibitory activity against various receptor tyrosine kinases. nih.gov These enzymes are crucial in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. mdpi.com For example, derivatives have been tested against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov The N-phenyl fragment of 3-trifluoromethyl-benzamide is associated with good oral bioavailability in some kinase inhibitors. nih.gov

Cholinesterases: Analogs of this compound have been developed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.govnih.gov Studies have shown that derivatives can exhibit moderate to potent inhibition of both enzymes, with some showing selectivity for either AChE or BuChE. nih.govmdpi.com

NMDA Receptors: While the core this compound structure is primarily linked to enzyme inhibition, related compounds containing the 3-(trifluoromethyl)phenyl group have been investigated as ligands for the N-Methyl-D-aspartate (NMDA) receptor. nih.govnih.gov Specifically, N-aryl-N′-methylguanidines with this moiety have been synthesized to target the open channel of the NMDA receptor, which is involved in synaptic plasticity and neurological function. nih.govnih.govresearchgate.net These studies focus on receptor binding rather than enzymatic inhibition.

The mechanism of enzyme inhibition can be broadly categorized as competitive, where the inhibitor binds to the active site, or allosteric, where it binds to a separate site to modulate activity. nih.govnih.gov

For trifluoromethylated benzamide (B126) derivatives acting on cholinesterases, evidence points towards interactions within the enzyme's active site. Molecular docking studies of related salicylanilide (B1680751) inhibitors suggest they may act as non-covalent inhibitors of AChE and BChE. mdpi.com One detailed study on a related compound, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, identified a mixed-type inhibition of both cholinesterases. nih.gov Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, suggesting interactions both at and potentially near the active site. The interaction of benzamidine, a fragment of the title compound, with trypsin has been characterized as competitive, where it directly competes with the substrate for the active site, affecting the Michaelis-Menten constant (Km) but not the maximum velocity (Vmax). nih.gov

The trifluoromethyl group plays a significant role in modulating the inhibitory potency of benzamide-based compounds. nih.govacs.org The introduction of fluorine atoms can enhance biological properties such as binding affinity and metabolic stability. nih.govacs.org

Studies on various analogs demonstrate a range of inhibitory activities, typically quantified by the half-maximal inhibitory concentration (IC50). For cholinesterase inhibitors, IC50 values for AChE have been reported in the micromolar range, with some derivatives showing superior potency compared to the established drug rivastigmine. nih.govmdpi.com Similarly, BuChE inhibition varies, with some compounds showing high selectivity and potency. nih.govnih.gov

In the context of tyrosine kinases, certain 4-(arylaminomethyl)benzamide derivatives containing the this compound fragment exhibit potent inhibition, with activity measured as a percentage of inhibition at a fixed concentration (e.g., 10 nM). nih.gov

Table 1: Inhibitory Activity of Selected Trifluoromethylated Benzamide Analogs against Cholinesterases

Table 2: Inhibitory Activity of Selected this compound Analogs against Tyrosine Kinases

Protein-Ligand Binding Dynamics and Specificity

The specificity and affinity of this compound for its targets are dictated by the precise molecular interactions within the protein's binding pocket.

Structural studies on related benzanilides reveal that molecular conformation and crystal packing are governed by a combination of strong and weak intermolecular interactions. researchgate.net These same forces are critical for binding within a protein pocket. Key interactions include:

Hydrogen Bonds: Strong N-H···O=C hydrogen bonds are consistently observed, forming a primary anchor between the amide group of the ligand and corresponding residues in the binding pocket. researchgate.net Weaker C-H···O=C hydrogen bonds also contribute to binding stability. researchgate.net

Trifluoromethyl Group Interactions: The CF3 group is not inert and participates in binding. Weak interactions such as C-H···F-C hydrogen bonds and C(sp3)-F···F-C(sp3) contacts have been identified, helping to correctly orient the ligand within the binding site. researchgate.net

π-Interactions: Aromatic rings in the benzamide structure can engage in C-H···π and C-F···π interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein's binding pocket. researchgate.net

In docking studies of HDAC inhibitors, the trifluoromethyl group was shown to interact with key residues like Tyr745, which is essential for enzymatic activity. nih.gov

The binding of a ligand to a protein is a dynamic process that often involves conformational adjustments in both molecules, a concept known as "induced fit". wikipedia.org

Studies comparing the crystal structures of N-phenylbenzamides with their predicted isolated conformations via DFT calculations show significant conformational changes upon entering a structured environment like a crystal lattice or a protein binding site. nih.gov For N-[4-(trifluoromethyl)phenyl]benzamide, the aryl rings are tilted approximately 60° with respect to each other in the crystal structure, compared to a calculated 30° for the isolated molecule. nih.gov This change in torsion angle allows for more favorable intermolecular interactions, such as N—H⋯O hydrogen bonding and π-stacking. nih.gov This demonstrates the conformational flexibility of the benzamide scaffold and its ability to adapt its shape to optimize interactions within a binding pocket, which in turn can induce reciprocal changes in the protein structure to achieve a stable, low-energy complex.

Signaling Pathway Modulation by this compound Derivatives

Derivatives of the core chemical structure, this compound, have been investigated for their potential to modulate various signaling pathways, particularly those driven by protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases. The inclusion of the trifluoromethylphenyl benzamide scaffold is a feature in several potent and selective kinase inhibitors.

Impact on Specific Kinase Pathways (e.g., BCR-ABL, EGFR, PDGFRα, VEGFR2, DDR1, DDR2)

Research into derivatives of this compound has revealed significant inhibitory activity against several key protein tyrosine kinases implicated in oncogenesis and other pathological conditions.

BCR-ABL: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a critical driver in chronic myeloid leukemia (CML). A derivative, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) , has been identified as a potent pan-BCR-ABL inhibitor. This compound effectively inhibits not only the wild-type BCR-ABL kinase but also the T315I "gatekeeper" mutant, which confers resistance to many first and second-generation inhibitors like imatinib. The 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety is a recognized structural feature in inhibitors targeting the T315I mutant of BCR-ABL.

EGFR: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers. A study focusing on anti-inflammatory applications identified 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel EGFR inhibitor. This compound demonstrated the ability to inhibit EGFR with a low micromolar IC50 value. The research indicated that its anti-inflammatory effects in macrophages were likely a consequence of EGFR inhibition.

PDGFRα: Platelet-derived growth factor receptors (PDGFRs) are key regulators of cell proliferation, differentiation, migration, and survival. A compound containing a similar structural motif, N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide (SU101) , has been shown to inhibit PDGF-mediated signaling events. Specifically, SU101 was found to inhibit the tyrosine phosphorylation of PDGFRβ. While this study focused on the beta isoform, the high degree of homology between PDGFRα and PDGFRβ suggests potential for cross-reactivity. The compound demonstrated selectivity for the PDGFR pathway, inhibiting PDGF-stimulated cell cycle progression.

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Inhibition of this pathway is a key strategy in cancer therapy to block tumor angiogenesis. A series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine-based derivatives incorporating a 4-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)benzamide moiety have been synthesized and evaluated as VEGFR-2 inhibitors. Several of these compounds displayed potent VEGFR-2 inhibitory activity, with IC50 values in the nanomolar range.

DDR1 and DDR2: Discoidin domain receptors (DDR1 and DDR2) are unique receptor tyrosine kinases that are activated by collagen and are implicated in fibrosis and cancer. A series of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides were developed as potent inhibitors of both DDR1 and DDR2. These compounds showed significant inhibitory activity in enzymatic assays.

Interactive Data Table: Kinase Inhibition by this compound Derivatives

Derivative NameTarget KinaseActivity (IC50)
3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)BCR-ABLPotent
4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamideEGFRLow micromolar
N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide (SU101)PDGFRβActive
Furo/Thieno[2,3-d]pyrimidine derivative with 4-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)benzamide moietyVEGFR2Nanomolar range
4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamideDDR1 / DDR2Nanomolar range

Chemoproteomic Strategies for Identifying Covalent Protein Targets

Chemoproteomics provides powerful tools for the discovery and characterization of protein targets for small molecule inhibitors, including those based on the this compound scaffold, particularly when they are designed to act as covalent inhibitors. nih.govgenesandcancer.com These strategies are essential for understanding the mechanism of action, selectivity, and potential off-target effects of a compound. nih.gov

A primary approach involves the use of activity-based protein profiling (ABPP). In this method, a covalent inhibitor is typically modified to include a reporter tag, such as a terminal alkyne or a biotin (B1667282) moiety. nih.gov This modified compound, or "probe," retains its ability to bind to its protein targets.

The general workflow for identifying covalent targets using a probe with a terminal alkyne is as follows:

Probe Synthesis: The parent inhibitor is functionalized with a terminal alkyne. This modification is designed to be minimally disruptive to the inhibitor's binding properties. nih.gov

Cellular Labeling: Live cells or cell lysates are treated with the alkyne-modified probe. The probe then forms a covalent bond with its specific protein targets within the complex proteome. genesandcancer.com

Click Chemistry: After labeling, the proteome is harvested, and a reporter tag containing an azide (B81097) group (e.g., biotin-azide) is attached to the probe-labeled proteins via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, also known as "click chemistry." nih.gov

Enrichment: The biotinylated proteins are then selectively enriched from the complex mixture using streptavidin-coated beads. nih.gov

Identification: The enriched proteins are eluted from the beads, separated (often by SDS-PAGE), and identified using mass spectrometry-based proteomics. genesandcancer.com

To confirm that the identified proteins are true targets of the original inhibitor, competition experiments are performed. In these experiments, cells are pre-treated with an excess of the unmodified parent inhibitor before being exposed to the probe. If the inhibitor binds to the same site as the probe, it will block the probe from binding, leading to a reduced signal for that protein in the subsequent analysis. This competitive profiling helps to distinguish specific targets from non-specifically labeled proteins.

These chemoproteomic strategies allow for the proteome-wide identification of covalent targets in a native biological system, providing crucial insights into the inhibitor's selectivity and mechanism of action. nih.govescholarship.org While specific chemoproteomic studies on this compound itself are not detailed in the available literature, these methodologies represent the state-of-the-art approach for characterizing the covalent targets of its derivatives designed with reactive electrophiles.

Computational and Theoretical Approaches in N 3 Trifluoromethyl Phenyl Benzamide Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand and a protein's active site.

Molecular docking simulations are employed to predict how N-[3-(trifluoromethyl)phenyl]benzamide and its analogs bind to the active sites of various protein targets. The primary goal is to identify the most stable binding pose, often referred to as the binding mode, and to estimate the binding affinity, which is a measure of the strength of the interaction. The binding affinity is typically expressed as a docking score, with lower (more negative) scores indicating a more favorable interaction.

For instance, in studies of benzamide (B126) derivatives as inhibitors of specific enzymes, docking scores are used to rank potential candidates and to understand the structural basis of their inhibitory activity ukm.myrjptonline.org. The docking process involves placing the ligand in various conformations and orientations within the protein's binding pocket and calculating the corresponding energy. The conformation with the lowest energy is considered the most likely binding mode. For a series of 2-aminobenzamide derivatives, docking studies revealed binding energies ranging from -8.3 kcal/mol to -8.4 kcal/mol for the most stable complexes with the T790M mutant of the epidermal growth factor receptor (EGFR) ukm.my. Another study on fluorinated thiazolidin-4-one derivatives containing a trifluoromethyl-phenylimino group reported binding energies as low as -9.2 kcal/mol against Tyrosine Kinase 1T46 rjptonline.org. These values indicate strong and stable binding to the target proteins.

Compound TypeTarget ProteinBinding Energy (kcal/mol)Reference
Keto-benzimidazoles with sulfonyl substituentsEGFRwt-8.1 ukm.my
Keto-benzimidazoles with sulfonyl substituentsT790M mutant-8.4 ukm.my
3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-oneTyrosine Kinase 1T46-8.8 rjptonline.org
3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-oneTyrosine Kinase 1T46-9.2 rjptonline.org

The stability of the ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking studies provide detailed information about these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding: These are crucial for the specificity of ligand binding. In the case of benzamide derivatives, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). For example, studies on N-[4-(trifluoromethyl)phenyl]benzamide have shown that N—H⋯O hydrogen bonding is a key interaction in its crystal structure, facilitating the side-by-side stacking of molecular units nih.goviucr.org.

Van der Waals Interactions: These are weaker, short-range interactions that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of many van der Waals contacts can significantly contribute to the stability of the ligand-protein complex. The shape complementarity between the ligand and the binding pocket is largely determined by these forces ukm.my.

In a study of trifluoromethyl-substituted benzanilides, it was observed that the crystal packing is stabilized by a combination of strong N–H···O═C hydrogen bonds and weaker C–H···O═C and C–H···π hydrogen bonds researchgate.net. The presence of the trifluoromethyl group also introduces the possibility of C–H···F–C interactions, which have been shown to have stabilizing interaction energies of -2.15 to -2.89 kcal/mol researchgate.net.

Interaction TypeStabilization Energy (kcal/mol)Reference
C–H···F–C-2.15 to -2.89 researchgate.net
N-H···O=C-6.0 to -8.0 researchgate.net

Quantum Chemical Calculations and Conformational Energy Landscapes

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating the electronic structure, geometry, and energy of molecules like this compound.

DFT calculations are widely used to optimize the molecular geometry of benzamide derivatives and to calculate their electronic energies. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For N-methyl-N-phenylbenzamides, which are structurally related to the title compound, DFT calculations have been performed to understand their conformational preferences researchgate.net. The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d)) is crucial for obtaining reliable results. In a study of N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations were used to determine the conformation of the isolated molecule, which was then compared to the experimentally determined crystal structure nih.gov.

The flexibility of the this compound molecule arises from the rotation around the C-N amide bond and the C-C bonds connecting the phenyl rings to the amide group. DFT calculations can be used to map the conformational energy landscape of the molecule, identifying the low-energy (preferred) conformations and the energy barriers between them.

For N-[4-(trifluoromethyl)phenyl]benzamide, DFT calculations revealed that the conformation in the crystal structure is slightly higher in energy (by 3.2 kJ mol−1) than the global minimum energy conformation of the isolated molecule nih.goviucr.org. This difference is attributed to the influence of intermolecular interactions in the crystal packing. The tilt angle between the two phenyl rings was found to be approximately 60° in the crystal structure, a significant deviation from the 30° predicted for the isolated molecule, which is a result of optimizing N—H⋯O hydrogen bonding and π-stacking interactions nih.gov. A study on N-benzhydrylformamides used DFT to calculate the rotational barrier of the formyl group, yielding a value of 23.1 kcal/mol, which was in satisfactory agreement with experimental data mdpi.com. Such calculations are crucial for understanding the dynamic behavior of these molecules.

CompoundParameterCrystal Structure ValueDFT Calculated Value (Isolated Molecule)Reference
N-[4-(trifluoromethyl)phenyl]benzamidePhenyl Ring Tilt Angle59.7°59.6° nih.gov
N-[4-(trifluoromethyl)phenyl]benzamideConformational Energy Difference-3.2 kJ mol−1 higher in crystal nih.goviucr.org

Advanced Simulation Techniques for Mechanistic Insights

While molecular docking and DFT provide static pictures of molecular interactions and conformations, advanced simulation techniques like molecular dynamics (MD) and combined quantum mechanics/molecular mechanics (QM/MM) methods offer a dynamic perspective, allowing for the investigation of complex biological processes and reaction mechanisms.

MD simulations can be used to study the stability of the ligand-protein complex over time, revealing how the ligand and protein adapt to each other's presence. These simulations can provide insights into the flexibility of the binding pocket and the role of water molecules in mediating interactions. For benzamide derivatives, MD simulations have been used to assess the stability of their binding to histone deacetylase (HDAC) inhibitors, showing that the ligand remains stably bound in the active site over the course of the simulation nih.gov.

QM/MM methods are particularly useful for studying chemical reactions in biological systems. In this approach, the region of the system where the reaction occurs (e.g., the ligand and the key active site residues) is treated with a high-level quantum mechanics method, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the study of bond-breaking and bond-forming processes, providing detailed mechanistic insights. For example, QM/MM studies on fatty acid amide hydrolase (FAAH) have elucidated the mechanism of its inhibition by carbamate-based inhibitors researchgate.net. While specific QM/MM studies on this compound are not yet prevalent, this technique holds great promise for understanding its potential mechanisms of action if it is found to act as a covalent inhibitor or to be involved in enzymatic reactions.

These advanced simulation techniques, by providing a more complete and dynamic picture of molecular behavior, are invaluable for rational drug design and for understanding the fundamental chemical and biological processes involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, offering a detailed view of the conformational changes and interactions between a ligand and its target protein. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodology is widely applied to understand the binding dynamics of analogous COX inhibitors.

MD simulations can reveal the stability of the ligand-protein complex over time. For instance, in studies of benzimidazole-linked oxadiazole derivatives as anti-inflammatory agents, MD simulations were used to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand-COX complexes. researchgate.net Such analyses help in understanding how the ligand maintains its binding pose within the active site and which residues of the protein exhibit significant movement upon ligand binding. researchgate.net These simulations, typically run for nanoseconds, can elucidate the flexibility of both the ligand and the protein, providing insights into the induced-fit mechanisms that may govern binding affinity and selectivity. researchgate.net

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of COX Inhibitors

ParameterDescriptionSignificance in Understanding Dynamic Behavior
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the superimposed protein or ligand over time, relative to a reference structure.Indicates the stability of the system. A stable RMSD suggests that the ligand remains securely bound in the active site.
Root Mean Square Fluctuation (RMSF) Measures the deviation of each residue or atom from its average position over the course of the simulation.Highlights the flexible regions of the protein, which can be crucial for ligand entry, binding, and conformational changes.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.Identifies key interactions that contribute to the stability and specificity of the ligand-protein complex.

Binding Free Energy Calculations (e.g., MM-PBSA/MM-GBSA)

To quantify the binding affinity of a ligand to its target, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are frequently employed. These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.

A study exploring terpenoid-based compounds from Zingiber species as potential COX-2 inhibitors utilized molecular docking followed by MM-GBSA and MD simulations to predict potent inhibitors. nih.gov The MM-GBSA method calculates the binding free energy by considering the van der Waals and electrostatic interactions, as well as the polar and nonpolar contributions to solvation. This approach allows for the ranking of different ligands based on their predicted binding affinities, aiding in the identification of the most promising candidates for further experimental validation. nih.gov

Table 2: Components of MM-PBSA/MM-GBSA Binding Free Energy Calculation

Energy TermDescription
ΔE_gas The change in gas-phase molecular mechanics energy upon binding, including van der Waals and electrostatic interactions.
ΔG_solv The change in solvation free energy upon binding.
-TΔS The change in conformational entropy upon binding (often estimated or neglected due to computational cost).

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling and virtual screening are powerful computational strategies for the discovery of new bioactive molecules. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

Pharmacophore models for COX inhibitors have been developed based on the structures of known active compounds. plantarchives.org These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. plantarchives.org Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features. This process, known as virtual screening, can significantly accelerate the identification of potential new drug candidates. nih.govopenmedicinalchemistryjournal.com

For instance, a study on benzimidazole derivatives utilized a structure-based pharmacophore model derived from the ligand-receptor interactions of docked compounds with COX-1 and COX-2. plantarchives.org This model, consisting of a hydrogen bond acceptor, two aromatic rings, and a hydrophobic interaction, was then used to rationalize the binding of the synthesized compounds. plantarchives.org Virtual screening of large compound libraries against such pharmacophore models, often coupled with molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, serves as an efficient pipeline for identifying novel and selective COX inhibitors. nih.gov

Table 3: Common Pharmacophoric Features for COX Inhibitors

FeatureDescriptionRole in Binding
Aromatic Ring A planar, cyclic, conjugated system of atoms.Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site.
Hydrogen Bond Acceptor An electronegative atom (e.g., oxygen, nitrogen) that can accept a hydrogen bond.Forms crucial hydrogen bonds with donor residues in the active site, contributing to binding affinity and specificity.
Hydrogen Bond Donor A hydrogen atom bonded to an electronegative atom.Donates a hydrogen bond to an acceptor residue in the active site.
Hydrophobic Group A nonpolar chemical group.Interacts with hydrophobic pockets within the active site, contributing to the overall binding energy.

Applications and Translational Research Directions of N 3 Trifluoromethyl Phenyl Benzamide in Biological Sciences

Development of Biochemical Probes and Research Tools

Derivatives of N-[3-(trifluoromethyl)phenyl]benzamide are being explored as specialized tools for studying complex biological systems. A significant area of this research is in neuropharmacology, specifically in the development of Positron Emission Tomography (PET) radioligands. These probes are designed to visualize and quantify specific targets within the living brain, offering invaluable insights into neurological disorders.

One notable application is the development of prospective PET radioligands for the open channel of the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.netnih.gov Dysfunction of the NMDA receptor is implicated in a variety of neuropsychiatric conditions, including Alzheimer's disease, epilepsy, and schizophrenia. nih.govnih.gov Researchers have synthesized N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines with the aim of creating a radioligand that can effectively image NMDA receptors in their active state. nih.govnih.gov The trifluoromethylphenyl group is a key component of these molecules, contributing to the desired binding affinity and pharmacokinetic properties necessary for a successful PET ligand. Several synthesized compounds have demonstrated the requisite high affinity and moderate lipophilicity for further development as PET imaging agents. nih.govnih.gov

Exploration as Lead Compounds in Drug Discovery

The N-phenylbenzamide scaffold, particularly when substituted with a trifluoromethyl group, serves as a "lead compound" in the discovery and design of new therapeutic agents. up.ac.zaresearchgate.netjetir.org A lead compound is a chemical starting point for the development of new drugs. The trifluoromethyl group often enhances a molecule's metabolic stability and its ability to cross cell membranes, which are desirable properties for drug candidates.

Anticancer Research Leads (e.g., Kinase Inhibitors)

In the field of oncology, N-phenylbenzamide derivatives are being actively investigated as potential anticancer agents. nih.gov A primary focus of this research is the inhibition of kinases, a family of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. researchgate.net

The N-phenylbenzamide structure is a key feature in several kinase inhibitors. nih.gov For instance, derivatives of this compound have shown inhibitory activity against receptor tyrosine kinases (RTKs), which are frequently overactive in cancerous cells. Inhibition of these kinases can disrupt cancer cell proliferation and induce apoptosis (programmed cell death). The trifluoromethyl group is often critical for the binding affinity of these inhibitors to the kinase's active site, thereby improving their therapeutic potential.

Research has also explored imidazole-based N-phenylbenzamide derivatives as potential anticancer agents. nih.gov Computational and in vitro studies on these compounds have demonstrated their potential to inhibit ABL1 kinase, a target in certain types of leukemia. nih.gov The following table summarizes the cytotoxic activity of selected imidazole-based N-phenylbenzamide derivatives against various cancer cell lines. nih.gov

CompoundCancer Cell LineIC50 (µM)
4e A549 (Lung)9.8
HeLa (Cervical)11.1
MCF-7 (Breast)10.2
4f A549 (Lung)7.5
HeLa (Cervical)9.3
MCF-7 (Breast)8.9

This table is based on data from a study on imidazole-based N-phenylbenzamide derivatives and their anticancer potential. nih.gov

Antimycobacterial and Antiplasmodial Agent Development

The N-phenylbenzamide scaffold is also being investigated for its potential in developing new treatments for infectious diseases, including tuberculosis and malaria.

In the area of antimycobacterial research, N-alkyl nitrobenzamides, which are structurally related to this compound, have shown promising activity against Mycobacterium tuberculosis. nih.gov These compounds are being explored as potential inhibitors of essential mycobacterial enzymes. nih.gov

Similarly, in the fight against malaria, various benzamide (B126) derivatives have been evaluated for their antiplasmodial activity. nih.govnih.gov For example, benzimidazole derivatives have been synthesized and tested against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Certain structural features, such as the presence of a picolinamide group, have been found to be important for antiplasmodial activity. nih.gov While direct studies on this compound are limited in this specific context, the broader research into benzamides suggests that this chemical class holds potential for the development of new antiplasmodial agents.

Neuropharmacological Research (e.g., NMDA Receptor Ligands)

As mentioned in the context of biochemical probes, this compound derivatives are significant in neuropharmacological research, particularly as ligands for the NMDA receptor. nih.govnih.gov The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. frontiersin.org Its dysfunction is linked to numerous neurological and psychiatric disorders. nih.govnih.govfrontiersin.org

Researchers have synthesized a diverse set of N'-3-(trifluoromethyl)phenyl derivatives of N-aryl-N'-methylguanidines to explore their structure-affinity relationships for the open channel of the NMDA receptor. nih.govnih.gov The goal is to identify compounds with high affinity that could be developed into therapeutic agents. Several of these derivatives have displayed low nanomolar affinity for the phencyclidine (PCP) binding site within the NMDA receptor channel, indicating their potential as potent modulators of receptor activity. nih.govnih.gov

The following table presents the binding affinities of selected N'-3-(trifluoromethyl)phenyl derivatives for the NMDA receptor. nih.govnih.gov

CompoundKi (nM)
13 Low Nanomolar
19 Low Nanomolar
20 Low Nanomolar
36 Low Nanomolar

This table is based on data from a study on N'-3-(trifluoromethyl)phenyl derivatives as prospective PET radioligands for the NMDA receptor and indicates desirable low nanomolar affinity. nih.govnih.gov

Novel Material Science Applications (e.g., Dental Adhesives, Color-Changing Materials)

The chemical properties of compounds related to this compound also lend themselves to applications in material science. For instance, N-(3,5-bis(trifluoromethyl)phenyl)acrylamide is utilized in the development of advanced materials. Its chemical stability and reactivity make it a suitable component for creating durable and responsive materials, such as dental adhesives and color-changing materials. The trifluoromethyl groups in these molecules contribute to their enhanced lipophilicity and stability, which are advantageous properties in the formulation of specialized polymers and other materials.

Q & A

Basic: What are the key considerations for synthesizing N-[3-(trifluoromethyl)phenyl]benzamide with high purity?

Methodological Answer:

  • Reaction Design : Use coupling reactions between 3-(trifluoromethyl)aniline and benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimize stoichiometry to minimize side products like dimerization .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from dichloromethane/pentane mixtures to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
  • Safety : Conduct a hazard analysis for reagents (e.g., benzoyl chloride, sodium pivalate) and use fume hoods with PPE (gloves, goggles) due to mutagenicity risks identified in Ames II testing .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/19F NMR : Confirm structural integrity by observing trifluoromethyl (-CF3) signals at δ ~120–125 ppm (19F NMR) and aromatic protons (δ 7.2–8.5 ppm in 1H NMR). Use DMSO-d6 or CDCl3 as solvents .
  • HRMS : Validate molecular weight (expected [M+H]+ at m/z 280.07) with <2 ppm error .
  • X-ray Crystallography : Resolve hydrogen-bonding interactions (e.g., N–H···O=C) and molecular packing, as demonstrated in related benzamide derivatives .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Risk Mitigation : Store the compound at –20°C in airtight containers to prevent decomposition. Avoid heating above 100°C (DSC data shows thermal instability) .
  • Ventilation : Use local exhaust ventilation during synthesis to limit inhalation exposure. Ames II testing indicates mutagenicity comparable to benzyl chloride, requiring stringent containment .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste streams .

Advanced: How can researchers evaluate the anti-tubercular activity of this compound?

Methodological Answer:

  • In Vitro Assays : Use the Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Compare MIC values (e.g., <10 µg/mL) to positive controls like isoniazid .
  • Cytotoxicity Screening : Test against Vero or HEK-293 cells via MTT assays to establish selectivity indices (SI >10 indicates low off-target toxicity) .
  • In Vivo Models : Administer orally (10–50 mg/kg) in BALB/c mice infected with TB. Monitor bacterial load reduction in lungs via CFU counts and histopathology .

Advanced: What experimental approaches identify the enzymatic targets of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against bacterial acetyl-CoA carboxylase (ACCase) or phosphopantetheinyl transferases (PPTases) using radiolabeled substrates (e.g., 14C-acetyl-CoA) to quantify inhibition kinetics (IC50) .
  • Structural Analysis : Co-crystallize the compound with target enzymes (e.g., PPTase) to resolve binding modes via X-ray diffraction (2.0–2.5 Å resolution) .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .

Advanced: How can computational modeling predict binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model ligand-receptor interactions. Set grid boxes (20 ų) around active sites (e.g., PPTase ATP-binding pocket). Validate with RMSD <2.0 Å from crystallographic data .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., N–H···F–C interactions) and free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., trifluoromethyl as a hydrophobic anchor) using Schrödinger’s Phase .

Advanced: How should researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Bioavailability Checks : Measure plasma concentrations via LC-MS/MS after oral dosing. Low exposure may explain in vivo inefficacy despite potent in vitro activity .
  • Metabolite Profiling : Identify phase I/II metabolites using liver microsomes. Instability (e.g., hydrolysis of the amide bond) may reduce active compound levels .
  • Dose Optimization : Adjust formulations (e.g., PEG-based nanoparticles) to enhance solubility and permeability across biological barriers .

Advanced: What techniques characterize hydrogen-bonding interactions involving the trifluoromethyl group?

Methodological Answer:

  • X-ray Crystallography : Resolve short C–H···F contacts (<2.8 Å) and quantify interaction energies (–2.15 to –2.89 kcal/mol) via PIXEL calculations .
  • FT-IR Spectroscopy : Detect weakened N–H stretches (3300–3400 cm⁻¹) due to H-bonding with fluorine .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzamide ring (e.g., nitro, chloro) and test against target enzymes. For example, 3-chloro analogs show enhanced PPTase inhibition .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC50 values .
  • Biological Testing : Prioritize analogs with logP 2–4 and topological polar surface area <90 Ų for improved blood-brain barrier penetration in CNS applications .

Advanced: How to assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>100°C triggers degradation). Store samples at –20°C in amber vials .
  • pH Stability : Incubate in buffers (pH 1–13) for 24 hours. Monitor hydrolysis via HPLC retention time shifts (e.g., amide bond cleavage at pH <2) .
  • Photostability : Expose to UV light (254 nm) and quantify degradation products (e.g., nitroso derivatives) using LC-HRMS .

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Reactant of Route 1
Reactant of Route 1
N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[3-(trifluoromethyl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.